2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide
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Overview
Description
2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C15H18Cl3N3O2S and a molecular weight of 410.75 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with a trichloromethyl group and a morpholine-4-carbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acylated product is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution Reaction:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine-4-carbothioyl moiety are believed to play crucial roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide
- 2-Methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbothioyl)amino]ethyl}propanamide
- N-{2,2,2-trichloro-1-[(2-methoxyanilino)carbothioyl]amino}ethylpropanamide
Uniqueness
2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18Cl3N3O2S |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H18Cl3N3O2S/c1-10-4-2-3-5-11(10)12(22)19-13(15(16,17)18)20-14(24)21-6-8-23-9-7-21/h2-5,13H,6-9H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
HKWBQUKZMKYJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)N2CCOCC2 |
Origin of Product |
United States |
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